1,2-Bis(trifluoromethyl)benzene
Overview
Description
1,2-Bis(trifluoromethyl)benzene, also known as o-xylene, α,α,α,α’,α’,α’-hexafluoro-, is an organic compound with the molecular formula C8H4F6. It is a derivative of benzene where two hydrogen atoms are replaced by trifluoromethyl groups at the 1 and 2 positions. This compound is known for its high thermal stability and unique chemical properties due to the presence of the trifluoromethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)benzene can be synthesized through various methods, including:
Copper-mediated 1,2-bis(trifluoromethylation) of arynes: This method involves the reaction of arynes with [CuCF3] in the presence of an oxidant such as DDQ.
Radical trifluoromethylation: This method involves the trifluoromethylation of carbon-centered radical intermediates.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The specific conditions and reagents used may vary depending on the desired scale and application.
Chemical Reactions Analysis
1,2-Bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Radical Reactions: The trifluoromethyl groups can participate in radical reactions, such as radical trifluoromethylation.
Scientific Research Applications
1,2-Bis(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine: The trifluoromethyl groups enhance the biological activity of compounds, making this compound a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-bis(trifluoromethyl)benzene is primarily related to the electronic effects of the trifluoromethyl groups. These groups are highly electronegative, which can influence the reactivity and stability of the compound. The trifluoromethyl groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
1,2-Bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has the trifluoromethyl groups at the 1 and 3 positions.
1,4-Bis(trifluoromethyl)benzene: This compound has the trifluoromethyl groups at the 1 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and applications compared to its isomers.
Properties
IUPAC Name |
1,2-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOEDQFGXTEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195818 | |
Record name | 1,2-Bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433-95-4 | |
Record name | 1,2-Bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(TRIFLUOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRD8XU7FGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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